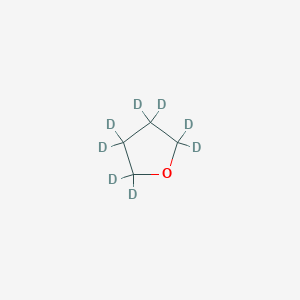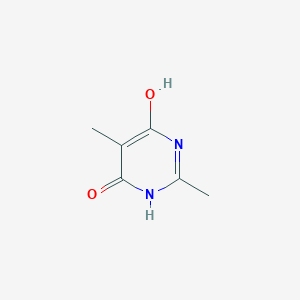
グリシン酸マンガン
概要
説明
Manganese glycinate is a chelated form of manganese, an essential trace element, combined with glycine, an amino acid. This compound is often used as a dietary supplement to provide the body with manganese, which is crucial for various physiological functions, including enzyme activation, bone formation, and antioxidant defense .
科学的研究の応用
Manganese glycinate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and coordination compounds.
Biology: Studied for its role in enzyme activation and as a model compound for understanding manganese transport and metabolism in biological systems.
Medicine: Investigated for its potential in treating manganese deficiency and its role in bone health and antioxidant defense.
Industry: Utilized in the formulation of dietary supplements and animal feed additives to ensure adequate manganese intake
作用機序
Target of Action
Manganese glycinate, a compound composed of the trace mineral manganese and the amino acid glycine, primarily targets various biological processes in the body . Manganese is an essential cofactor for a variety of enzymes, including arginase, glutamine synthetase, pyruvate carboxylase, and Mn superoxide dismutase . It plays a crucial role in the formation of clotting factors, connective tissue, sex hormones, and bones . It also aids in the absorption of calcium and metabolism of carbohydrates and fats .
Mode of Action
Manganese glycinate acts as a manganese cation supplement . It dissociates in body fluids to form manganese and glycine . Its pharmacological effects are due to the normal role of manganese cation in the body . Manganese is known to cross the blood-brain barrier, confirming its interaction with the central nervous system .
Biochemical Pathways
Manganese is involved in several biochemical pathways. It is an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . It also plays a role in glycosylation, reactive oxygen species (ROS) scavenging, and photosynthesis . The interaction between manganese minerals and metals also plays a significant role in environmental behavior and the significance of manganese minerals .
Pharmacokinetics
Manganese glycinate is easily absorbable . Studies on the pharmacokinetics of manganese have shown that it can be taken up by various organs in the body, including the lungs, thyroid, and brain . It has been observed that manganese can cross the blood-brain barrier, confirming its interaction with the central nervous system .
Result of Action
The molecular and cellular effects of manganese glycinate’s action are diverse. It plays a crucial role in the formation of clotting factors, connective tissue, sex hormones, and bones . It also aids in the absorption of calcium and metabolism of carbohydrates and fats . At the molecular level, excessive manganese can prevent the uptake and translocation of other essential elements such as calcium, magnesium, iron, and phosphorus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of manganese glycinate. The interaction between manganese minerals and metals plays an important role in the environmental behavior of the element . The synergistic or antagonistic effect resulting from the interaction can influence the purification of heavy metals and organism pollutants . .
準備方法
Synthetic Routes and Reaction Conditions: Manganese glycinate can be synthesized by reacting manganese salts, such as manganese sulfate or manganese chloride, with glycine in an aqueous solution. The reaction typically involves dissolving the manganese salt and glycine in water, adjusting the pH to 6-7 using an alkaline pH buffering agent, and maintaining the temperature between 70-85°C. The mixture is then allowed to react at constant temperature, followed by cooling, crystallization, and centrifugal separation to obtain manganese glycinate .
Industrial Production Methods: In industrial settings, the production of manganese glycinate involves similar steps but on a larger scale. The process may include additional steps such as spray drying to obtain a product with high manganese content and improved stability. The use of calcium sources and inhibitors during the reaction can help in precipitating unwanted byproducts and enhancing the purity of the final product .
化学反応の分析
Types of Reactions: Manganese glycinate undergoes various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced under specific conditions.
Substitution: The glycine ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using different amino acids or chelating agents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield manganese oxides, while substitution reactions can produce various manganese complexes with different ligands .
類似化合物との比較
Manganese Gluconate: Another chelated form of manganese, often used in dietary supplements.
Manganese Sulfate: A common inorganic manganese salt used in agriculture and industry.
Manganese Chloride: Used in laboratory research and as a precursor for other manganese compounds.
Uniqueness of Manganese Glycinate: Manganese glycinate is unique due to its high bioavailability and stability compared to other manganese compounds. The chelation with glycine enhances its absorption in the body, making it an effective supplement for addressing manganese deficiency .
特性
IUPAC Name |
2-aminoacetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6912-28-3, 14281-77-7 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does manganese glycinate impact laying hens' performance?
A: Research suggests that supplementing laying hens' diets with manganese glycinate can positively influence several production parameters. Studies have shown that compared to a control group or those receiving manganese sulfate, hens supplemented with manganese glycinate exhibited increased feed intake, egg production, egg mass, and feed conversion ratio []. Furthermore, egg weight also showed a significant increase with manganese glycinate supplementation compared to the control group []. These findings suggest a potential benefit of using manganese glycinate to improve the efficiency and output of laying hens.
Q2: What is the industrial production process for manganese glycinate?
A: The industrial production of manganese glycinate involves a multi-step process. It starts with reacting manganese sulfate monohydrate with sodium hydroxide to yield manganese hydroxide. This solid is then filtered, dried, and reacted with sulfuric acid. Subsequently, glycine is introduced to the reaction solution. The resulting filtrate undergoes vacuum concentration followed by the addition of acetone to precipitate manganese glycinate. This solid product is then centrifuged and vacuum dried []. This production process highlights a relatively straightforward and efficient method for synthesizing manganese glycinate.
Q3: Are there any potential applications of manganese glycinate beyond animal feed?
A: While research primarily focuses on animal feed applications, manganese glycinate is also being explored as a potential trace element supplement for humans. Formulations containing various glycine metal chelates, including manganese glycinate, are being investigated for their potential to provide balanced trace element supplementation []. This suggests a broader interest in utilizing manganese glycinate for its potential benefits in human health and nutrition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)
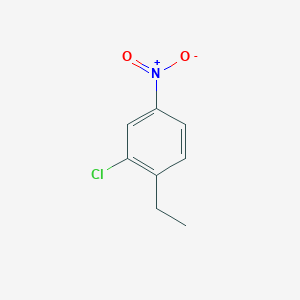
![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)

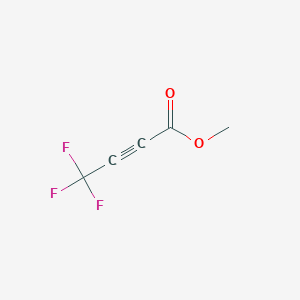
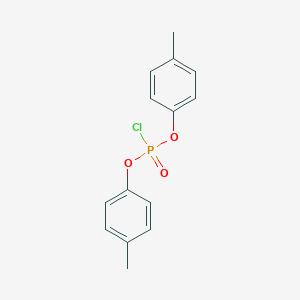
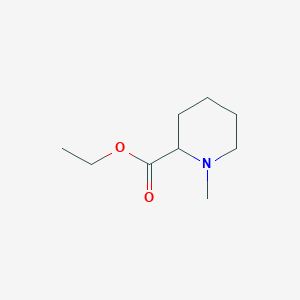
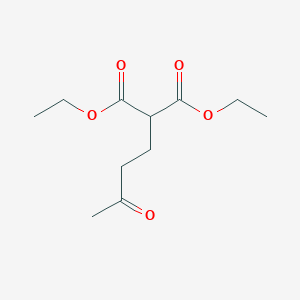
![[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester](/img/structure/B42776.png)



